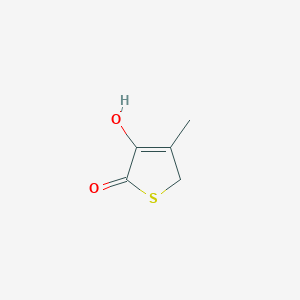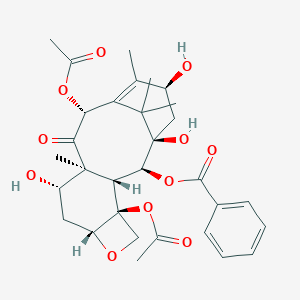
Baccatin III
Overview
Description
Baccatin III is a naturally occurring compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis pathway of paclitaxel, a widely used anti-cancer drug . This compound is known for its complex molecular structure, which includes multiple hydroxyl groups and an oxetane ring .
Mechanism of Action
Target of Action
Baccatin III is a crucial precursor in the biosynthesis pathway of the anticancer drug paclitaxel . The primary target of this compound is the enzyme 10-deacetylthis compound-10-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylthis compound into this compound . This enzyme plays a vital role in the biosynthesis of paclitaxel .
Mode of Action
This compound interacts with its target, the enzyme DBAT, to form the core structure of paclitaxel . This interaction involves the acetylation of 10-deacetylthis compound at the 10-OH position, leading to the formation of this compound . This process is a key step in the biosynthesis of paclitaxel .
Biochemical Pathways
The biosynthesis of this compound is a part of the larger paclitaxel biosynthesis pathway . The conversion of 10-deacetylthis compound to this compound by DBAT is a critical step in this pathway . The resulting this compound serves as the core structure for the subsequent synthesis of paclitaxel .
Pharmacokinetics
It is known that this compound is a precursor to paclitaxel, and the pharmacokinetics of paclitaxel have been extensively studied . The bioavailability of this compound would be largely determined by its conversion to paclitaxel and the subsequent absorption, distribution, metabolism, and excretion (ADME) properties of paclitaxel .
Result of Action
The primary result of this compound’s action is the formation of paclitaxel, a potent anticancer drug . Paclitaxel has been shown to be effective against various cancer cell lines . Therefore, the action of this compound indirectly leads to the inhibition of cancer cell growth .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of this compound through the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis has been shown to be influenced by the supply of glycerol and slightly acidic conditions with a low temperature . These factors can affect the catalysis of the recombinant DBAT strain, thereby influencing the production of this compound .
Biochemical Analysis
Biochemical Properties
Baccatin III interacts with a key enzyme of 10-deacetylthis compound-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylthis compound into this compound in taxol biosynthesis .
Cellular Effects
This compound has been evaluated and compared for its cytotoxic properties in different human cancer cell lines, namely human cervical cancer (HeLa), human lung cancer (A549), human skin cancer (A431) and human liver cancer cells (HepG2) . Among the various cancer lines tested, HeLa was more susceptible to this compound with IC 50 of 4.30 µM while IC 50 values for A549, A431 and HepG2 ranged from 4 to 7.81 µM .
Molecular Mechanism
This compound shows G2/M phase cell cycle arrest, production of reactive oxygen species and depolarised mitochondrial membrane potential . In addition, annexin V-FITC staining was performed which showed the apoptotic cell death of HeLa cells, when treated with this compound .
Metabolic Pathways
This compound is involved in the biosynthetic pathway of Taxol
Preparation Methods
Synthetic Routes and Reaction Conditions: Baccatin III can be synthesized from 10-deacetylthis compound through an acyl transfer reaction catalyzed by the enzyme 10-deacetylthis compound-10-O-acetyltransferase . This reaction typically requires conditions such as a slightly acidic environment and the presence of acetyl-CoA as a cofactor .
Industrial Production Methods: Industrial production of this compound often involves the extraction from renewable sources like Taxus needles, followed by in situ whole-cell biotransformation . This method integrates the extraction of 10-deacetylthis compound and its conversion to this compound using microbial strains engineered to express the necessary enzymes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the oxetane ring and other functional groups.
Substitution: Substitution reactions often involve the acetyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Acetylation reactions typically use acetic anhydride in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce paclitaxel .
Scientific Research Applications
Baccatin III has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It serves as a key intermediate in the semi-synthetic production of paclitaxel, which is used in the treatment of various cancers, including breast, lung, and ovarian cancers . Additionally, this compound is used in studies related to the biosynthesis of complex natural products and the development of new anti-cancer agents .
Comparison with Similar Compounds
10-Deacetylbaccatin III: Another precursor in the paclitaxel biosynthesis pathway.
Taxadiene: An early intermediate in the biosynthesis of taxanes.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of paclitaxel and its complex molecular structure, which includes multiple functional groups that are essential for the activity of paclitaxel . Unlike other similar compounds, this compound is directly involved in the final steps of paclitaxel synthesis, making it a critical intermediate .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSOCFBDVBLFW-VHLOTGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029474 | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27548-93-2 | |
| Record name | Baccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27548-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baccatin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027548932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Baccatin III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACCATIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K5PZ0K67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)
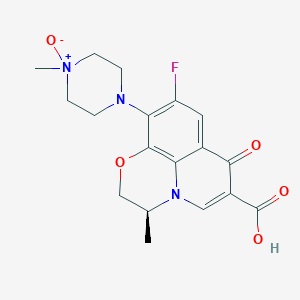
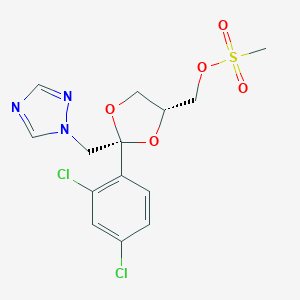

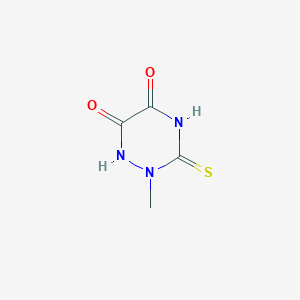
![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)
